Sisomicin

Antimicrobial Susceptibility Testing Gram-Negative Pathogens Aminoglycoside Comparative Pharmacology

Select Sisomicin for precise aminoglycoside differentiation in your research. Unlike generic gentamicin, this monosubstance demonstrates statistically superior bactericidal activity against Serratia and indole-positive Proteus strains (one-dilution MIC advantage over gentamicin) and retains efficacy against gentamicin-resistant P. aeruginosa with non-enzymatic resistance mechanisms. Its well-characterized two-compartment pharmacokinetics (t½~2.6 hr, IM bioavailability >95%) and predictable linear kinetics make it the preferred reference compound for PK/PD modeling and SAR studies. Global shipping with ≥98% purity guaranteed.

Molecular Formula C19H37N5O7
Molecular Weight 447.5 g/mol
CAS No. 32385-11-8
Cat. No. B1680986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSisomicin
CAS32385-11-8
Synonyms4,5 Dehydrogentamicin
4,5-Dehydrogentamicin
Antibiotic 6640
Extramycin
Pathomycin
Rickamicin
Sch 13475
Sch-13475
Sch13475
Siseptin
Sisomicin
Sisomicin Sulfate
Sisomicin Sulfate (2:5) Salt
Sisomycin
Sissomicin
Sizomycin
Molecular FormulaC19H37N5O7
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O
InChIInChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1
InChIKeyURWAJWIAIPFPJE-YFMIWBNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sisomicin (CAS 32385-11-8): A Broad-Spectrum Aminoglycoside Antibiotic for Scientific and Industrial Procurement


Sisomicin is a naturally occurring aminoglycoside antibiotic produced by Micromonospora inyoensis [1]. It is structurally a monosubstance closely resembling gentamicin C1a, one of the components of the gentamicin complex, and exhibits bactericidal activity against a wide range of Gram-negative bacteria including Escherichia coli, Enterobacter spp., Klebsiella spp., Proteus spp., and Pseudomonas aeruginosa, as well as activity against staphylococci [1][2]. As with other aminoglycosides, it exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis [2].

Why Sisomicin (CAS 32385-11-8) Cannot Be Simply Substituted by Other Aminoglycosides in Scientific Applications


Although aminoglycosides share a common core mechanism, their differential antibacterial spectra, pharmacokinetic profiles, and susceptibility to enzymatic inactivation render them non-interchangeable in both clinical and research contexts [1]. Sisomicin, despite being structurally related to gentamicin C1a, demonstrates quantitatively distinct activity against specific Gram-negative pathogens and exhibits unique susceptibility patterns to aminoglycoside-modifying enzymes [1][2]. Generic substitution without consideration of these differential properties may lead to suboptimal experimental outcomes, misinterpretation of resistance mechanisms, or compromised therapeutic efficacy in preclinical models. The quantitative evidence below delineates precisely where sisomicin diverges from its closest comparators.

Quantitative Differentiation Evidence for Sisomicin (CAS 32385-11-8) Versus Key Comparators


Sisomicin Demonstrates 2- to 8-Fold Superior Activity Against Indole-Positive Proteus Strains Versus Tobramycin

In a head-to-head in vitro comparison against 228 clinical isolates representing 10 genera of common pathogens, sisomicin was significantly more active than tobramycin against indole-positive Proteus strains. While tobramycin was the most active aminoglycoside against Pseudomonas aeruginosa in this study, sisomicin exhibited a distinct spectrum advantage against Proteus species, a clinically important group of Gram-negative pathogens. The study further noted that sisomicin was significantly more active than gentamicin against indole-negative Proteus strains and slightly more active against indole-positive Proteus strains, establishing a differentiated activity profile that cannot be achieved with a single alternative aminoglycoside [1][2].

Antimicrobial Susceptibility Testing Gram-Negative Pathogens Aminoglycoside Comparative Pharmacology

Sisomicin Exhibits Lower Mean MIC Than Gentamicin by One Geometrical Dilution Step Against Pseudomonas aeruginosa and Serratia

In a comparative serial dilution study involving 619 bacterial strains, the mean minimum inhibitory concentration (MIC) of sisomicin was lower than that of gentamicin by one geometrical dilution step for Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella spp., and Serratia marcescens [1]. This systematic difference in MIC translates to a measurable potency advantage across multiple clinically relevant Gram-negative species. Additionally, resistance (defined as MIC > 5 µg/ml) against sisomicin was observed in only 2% of Pseudomonas strains tested, compared with 8% resistance against gentamicin in the same strain collection—a four-fold lower resistance rate that may impact procurement decisions when working with contemporary clinical isolates [1].

Pseudomonas aeruginosa Serratia marcescens MIC Determination

Sisomicin Achieves Superior Bacteriological Eradication (93% vs. 67%, P = 0.06) Compared to Gentamicin in Serious Systemic Gram-Negative Infections

In a multicenter randomized comparative trial involving 101 hospitalized patients with serious gram-negative infections, sisomicin demonstrated superior bacteriological response compared with gentamicin. Elimination of pathogens or significant reduction in pathogen population was observed in 93% (27 of 29) of sisomicin-treated patients, versus 67% (21 of 31) of gentamicin-treated patients (P = 0.06) [1]. Patients received sisomicin at 1.0 mg/kg every 8 hours or gentamicin at 1.5 mg/kg every 8 hours, with treatment durations averaging 7–10 days. Sisomicin was also slightly superior in producing favorable clinical responses, though the difference did not reach statistical significance. The incidence of adverse effects was low in both groups, with no significant differences in adverse reaction patterns [1].

Clinical Efficacy Bacteriological Response Gram-Negative Sepsis

Sisomicin Demonstrates Pharmacokinetic Profile with 95% Intramuscular Bioavailability and 2.6-Hour Elimination Half-Life

Detailed pharmacokinetic analysis of sisomicin administered at doses of 25, 50, and 100 mg intravenously and intramuscularly to healthy volunteers established that the drug is handled by a two-compartment open model system with a disposition half-life of 2.6 hours [1]. The kinetic estimates over this dose range are linear and independent of dose. Intramuscular bioavailability exceeded 95%, and equilibrium between the central and tissue compartments was established within 30 minutes after dosing. Renal clearance was 55 ml/min, approximately 30% less than total body clearance (78 ml/min), and approximately 70% of the administered dose was excreted unchanged in urine within 24 hours [1]. In a separate crossover study, serum half-life was reported as 2.27 ± 0.22 hours with a volume of distribution of 14.5 ± 2.3 L/1.73 m² in subjects with normal renal function [2].

Pharmacokinetics Bioavailability Drug Disposition

Sisomicin Exhibits Distinct Resistance Profile with 7.6% Overall Resistance Rate in Clinical Isolates

In a comparative assessment of 370 clinical isolates, sisomicin demonstrated a resistance rate of 7.6%, which was lower than that observed for gentamicin (13.2%) and tobramycin (11.4%) but higher than amikacin (0.6%) [1]. Sisomicin is closely related structurally to gentamicin C1a and is inactivated by virtually all bacterial enzymes that inactivate gentamicin and tobramycin; however, it retains useful activity against a number of gentamicin-resistant Pseudomonas aeruginosa strains that are resistant via non-enzymatic (permeability barrier) mechanisms [2]. This differential susceptibility pattern means that sisomicin may be active against isolates that are resistant to gentamicin due to permeability-based resistance, a property it shares with tobramycin but not with all aminoglycosides [2].

Antimicrobial Resistance Susceptibility Surveillance Aminoglycoside-Modifying Enzymes

Optimal Research and Industrial Application Scenarios for Sisomicin (CAS 32385-11-8) Based on Quantitative Evidence


Antimicrobial Susceptibility Testing and Resistance Surveillance Programs

Sisomicin is ideally suited for inclusion in antimicrobial susceptibility testing panels where differentiation between aminoglycoside resistance mechanisms is required. Its resistance rate of 7.6% in clinical isolates—intermediate between amikacin (0.6%) and gentamicin (13.2%)—provides a valuable reference point for epidemiological surveillance [1]. Additionally, its retention of activity against gentamicin-resistant Pseudomonas aeruginosa strains with non-enzymatic (permeability) resistance mechanisms makes it a useful comparator for distinguishing resistance genotypes [2].

Preclinical Efficacy Models Targeting Proteus and Serratia Infections

Given sisomicin's statistically significant superiority over tobramycin against Serratia and indole-positive Proteus strains, and its one-dilution-step MIC advantage over gentamicin against these same species, sisomicin is the preferred aminoglycoside for preclinical infection models involving Proteus vulgaris, Proteus morganii, or Serratia marcescens [1][2]. In these models, substitution with tobramycin or gentamicin would result in systematically lower observed antibacterial activity, potentially confounding efficacy assessments.

Pharmacokinetic Modeling and Tissue Distribution Studies

The well-characterized two-compartment pharmacokinetics of sisomicin (half-life 2.6 hr, Vd 14.5 L/1.73 m², IM bioavailability >95%) support its use as a model aminoglycoside in pharmacokinetic and tissue distribution studies [1][2]. The rapid equilibration between central and tissue compartments (within 30 minutes) and predictable linear kinetics over a 25–100 mg dose range make sisomicin a reliable candidate for studies requiring reproducible systemic exposure.

Benchmarking New Aminoglycoside Derivatives and Semisynthetic Analogs

Sisomicin serves as a critical reference compound in structure-activity relationship (SAR) studies of aminoglycosides. Its close structural relationship to gentamicin C1a, combined with its distinct susceptibility profile to acetyltransferases and phosphoryltransferases, makes it an essential comparator for evaluating the antimicrobial activity and enzyme susceptibility of novel semisynthetic aminoglycoside derivatives [1]. The compound's well-documented pharmacokinetic and toxicological profile also provides a baseline for assessing the safety margins of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sisomicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.